molecular formula C11H16ClNO B2692000 (R)-2-(phenoxymethyl)pyrrolidine hydrochloride CAS No. 1313254-92-0

(R)-2-(phenoxymethyl)pyrrolidine hydrochloride

Cat. No. B2692000
M. Wt: 213.71
InChI Key: ZQZPNGMXJUGQPP-HNCPQSOCSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been reported in the literature. One method involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . Another method involves the Hantzsch Dihydropyridine Synthesis .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been studied using various techniques. For example, multiscale simulations, including classical molecular dynamics (MD) simulations, quantum mechanical/molecular mechanical (QM/MM) calculations, and QM calculations, have been used to reveal the molecular mechanism of the intramolecular C–H amination of the pyrrolidine derivative .


Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions. For instance, a visible light-mediated process involving a bromide catalyst and oxidant generates a nitrogen (N)-centered radical for a site-selective hydrogen atom transfer (HAT) process .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their structure. For example, high charge density associated with low charge distribution in the fully saturated pyrrolidine ring leads to the high melting temperature of the materials due to strong ionic interactions .

Scientific Research Applications

Synthesis and Emissive Properties of Organic Dyes

A study by Marchesi et al. (2019) explored the synthesis and emissive properties of a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, highlighting the role of (R)-2-(phenoxymethyl)pyrrolidine hydrochloride in the development of large Stokes shift organic dyes. These compounds exhibited intense fluorescence upon UV light excitation, demonstrating potential applications in materials science for fluorescent labeling and imaging technologies (Marchesi, Brenna, & Ardizzoia, 2019).

Environmental and Analytical Chemistry

Bagheri, Mohammadi, and Salemi (2004) utilized a pyrrole-based conductive polymer for on-line solid-phase extraction (SPE) of phenol and chlorophenols from water samples, indicating the relevance of pyrrolidine derivatives in environmental analysis and monitoring. This approach showcases the application of (R)-2-(phenoxymethyl)pyrrolidine hydrochloride in enhancing the efficiency of water purification processes and analytical methods for detecting organic pollutants (Bagheri, Mohammadi, & Salemi, 2004).

Materials Science: Synthesis of Novel Polyimides

Wang et al. (2006) reported on the synthesis and characterization of novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride and aromatic diamines, where (R)-2-(phenoxymethyl)pyrrolidine hydrochloride could play a crucial role. These materials exhibit outstanding thermal stability and mechanical properties, making them suitable for advanced applications in electronics, aerospace, and as insulating materials (Wang, Li, Ma, Zhang, & Gong, 2006).

Catalysis and Organic Synthesis

Lee et al. (2013) demonstrated the use of (R)-2-(phenoxymethyl)pyrrolidine hydrochloride in highly stereoselective directed reactions for the synthesis of azafuranoses, which are structurally complex and biologically important molecules. This study underscores the compound's utility in facilitating the synthesis of natural product analogs and bioactive compounds through efficient and selective catalytic processes (Lee, Kim, Lee, Cho, Nam, Lee, & Ha, 2013).

Safety And Hazards

The safety and hazards associated with pyrrolidine derivatives depend on the specific compound and its usage. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

(2R)-2-(phenoxymethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZPNGMXJUGQPP-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)COC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(phenoxymethyl)pyrrolidine hydrochloride

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